![molecular formula C13H11N5O2 B292249 (3E)-5-methyl-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione](/img/structure/B292249.png)
(3E)-5-methyl-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3E)-5-methyl-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazolopyrimidine derivative that exhibits several interesting properties, including anticancer, antiviral, and anti-inflammatory activities. In
作用机制
The mechanism of action of ((3E)-5-methyl-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione)-5-methyl-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione is not fully understood, but it is believed to work by targeting various cellular pathways. In cancer cells, it induces apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic proteins. It also inhibits cell proliferation by blocking the cell cycle and reducing the expression of cyclins and CDKs. In viruses, it inhibits viral replication by targeting viral enzymes and interfering with the viral life cycle. In inflammation, it reduces the production of inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
((3E)-5-methyl-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione)-5-methyl-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione exhibits several biochemical and physiological effects in vitro and in vivo. In cancer cells, it induces apoptosis, inhibits cell proliferation, and suppresses tumor growth. In viruses, it inhibits viral replication and reduces viral load. In inflammation, it reduces the production of inflammatory cytokines and reduces inflammation in animal models. However, the exact biochemical and physiological effects of ((3E)-5-methyl-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione)-5-methyl-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione may vary depending on the specific cell type and experimental conditions.
实验室实验的优点和局限性
One of the main advantages of ((3E)-5-methyl-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione)-5-methyl-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione is its diverse range of potential applications in various fields. It exhibits anticancer, antiviral, and anti-inflammatory activities, making it a promising candidate for drug development. Another advantage is its relatively simple synthesis method, which yields the desired product in good to excellent yields. However, one of the limitations of ((3E)-5-methyl-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione)-5-methyl-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione is its limited water solubility, which can make it difficult to use in aqueous solutions. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for the study of ((3E)-5-methyl-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione)-5-methyl-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione. One direction is to further explore its potential applications in drug development, particularly in the fields of oncology, virology, and inflammation. Another direction is to study its mechanism of action in greater detail to identify potential targets for drug development. Additionally, further studies are needed to investigate its potential side effects and toxicity in vivo. Finally, the development of new synthesis methods that improve the water solubility and yield of ((3E)-5-methyl-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione)-5-methyl-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione could improve its potential for use in aqueous solutions.
合成方法
The synthesis of ((3E)-5-methyl-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione)-5-methyl-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione involves the reaction of 5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione with phenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under mild conditions and yields the desired product in good to excellent yields. This synthesis method has been extensively studied and optimized, and it is considered a reliable and efficient way to produce ((3E)-5-methyl-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione)-5-methyl-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione.
科学研究应用
((3E)-5-methyl-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione)-5-methyl-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione has been extensively studied for its potential applications in various fields. In the field of oncology, this compound has shown promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It works by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. In the field of virology, ((3E)-5-methyl-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione)-5-methyl-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione has shown antiviral activity against several viruses, including influenza A virus and herpes simplex virus. It works by inhibiting viral replication and reducing viral load. In the field of inflammation, this compound has shown anti-inflammatory activity by inhibiting the production of inflammatory cytokines and reducing inflammation in animal models.
属性
分子式 |
C13H11N5O2 |
|---|---|
分子量 |
269.26 g/mol |
IUPAC 名称 |
(3E)-5-methyl-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione |
InChI |
InChI=1S/C13H11N5O2/c1-8-7-10(19)18-12(14-8)11(13(20)17-18)16-15-9-5-3-2-4-6-9/h2-7,15H,1H3,(H,17,20)/b16-11+ |
InChI 键 |
RATDWVDVSQDWCF-LFIBNONCSA-N |
手性 SMILES |
CC1=CC(=O)N2C(=N1)/C(=N\NC3=CC=CC=C3)/C(=O)N2 |
SMILES |
CC1=CC(=O)N2C(=N1)C(=NNC3=CC=CC=C3)C(=O)N2 |
规范 SMILES |
CC1=CC(=O)N2C(=N1)C(=NNC3=CC=CC=C3)C(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{2-[5-(5-methyl-2-furyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}indoline](/img/structure/B292166.png)
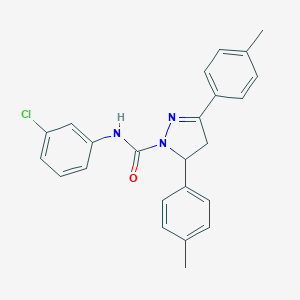
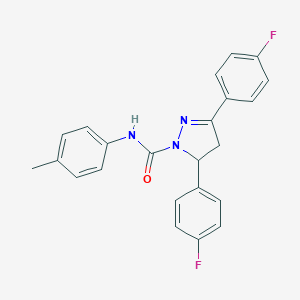
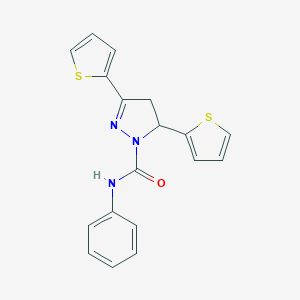
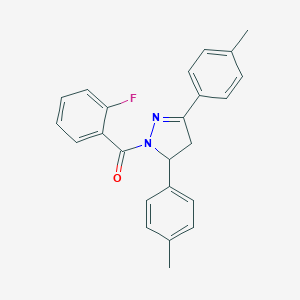
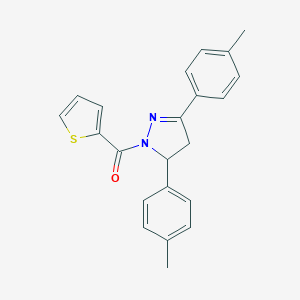
![3,5-di(2-furyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B292179.png)


![2-{[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292185.png)
![2-{[3,5-di(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292186.png)
![4,6-dimethyl-2-{[5-(5-methyl-2-furyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}thieno[2,3-b]pyridin-3-amine](/img/structure/B292187.png)
![2-[(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)carbonyl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B292189.png)
![2-{[3-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292191.png)